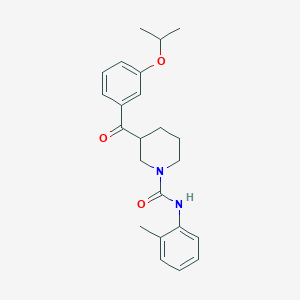![molecular formula C14H12F3N3OS B6046021 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6046021.png)
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide, also known as PTA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. PTA is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme in the regulation of insulin signaling and glucose metabolism. In
作用機序
The mechanism of action of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide involves the inhibition of PTP1B, which is a key enzyme in the regulation of insulin signaling and glucose metabolism. PTP1B dephosphorylates insulin receptor substrate-1 (IRS-1), which leads to the downregulation of insulin signaling. This compound binds to the active site of PTP1B and prevents its activity, leading to increased insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits PTP1B activity with high selectivity and potency. In vivo studies have shown that this compound improves insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs for these conditions.
実験室実験の利点と制限
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. This compound is also stable and easy to handle, which makes it suitable for use in cell-based assays and animal studies. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. This compound also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide. One area of research is the development of new PTP1B inhibitors with improved potency and selectivity. Another area of research is the investigation of the anti-inflammatory and anti-cancer properties of this compound, and the development of new drugs for these conditions. Additionally, the role of PTP1B in other physiological processes, such as the regulation of appetite and energy balance, is an area of increasing interest. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of metabolic disorders, inflammation, and cancer.
合成法
The synthesis of 2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide involves the reaction between 2-mercapto-pyrimidine and 3-(trifluoromethyl)benzylbromide in the presence of a base. The resulting product is then acetylated with acetic anhydride to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the product, and various modifications have been made to the reaction conditions to achieve this goal.
科学的研究の応用
2-(2-pyrimidinylthio)-N-[3-(trifluoromethyl)benzyl]acetamide has been extensively studied in scientific research due to its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound leads to improved insulin sensitivity and glucose metabolism. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs for these conditions.
特性
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3OS/c15-14(16,17)11-4-1-3-10(7-11)8-20-12(21)9-22-13-18-5-2-6-19-13/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGCSXCNQICVLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B6045938.png)

![2-{1-(3-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6045960.png)
![4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6045967.png)
![{1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-piperidinyl}methanol](/img/structure/B6045971.png)

![2-[4-(2,5-difluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6045994.png)
![1-(diethylamino)-3-(5-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6045996.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6046002.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6046006.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6046013.png)
![(1S*,4S*)-2-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046029.png)
![4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6046030.png)
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6046039.png)